molecular formula C16H24N4O3 B2760353 N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049375-56-5

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2760353
CAS No.: 1049375-56-5
M. Wt: 320.393
InChI Key: AYIOBDIPMDKDRI-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropyl group, a pyrrole ring, and a morpholine moiety, making it structurally complex and interesting for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps:

  • Formation of the Pyrrole Intermediate: : The initial step often involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

  • Introduction of the Morpholine Group: : The pyrrole intermediate is then reacted with a morpholine derivative under nucleophilic substitution conditions. This step may require a base such as sodium hydride (NaH) to facilitate the reaction.

  • Cyclopropyl Group Addition: : The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using diazomethane or a similar reagent in the presence of a transition metal catalyst like rhodium or copper.

  • Oxalamide Formation: : The final step involves the formation of the oxalamide linkage. This can be done by reacting the intermediate with oxalyl chloride (COCl)2 in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Reduction reactions can be performed on the oxalamide group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the morpholine and cyclopropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Catalysts: Rhodium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dicarboxylic acid, while reduction of the oxalamide group could produce the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-cyclopropyl-N2-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide: Lacks the methyl group on the pyrrole ring.

    N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidine ring instead of a morpholine ring.

    N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-ethyl)oxalamide: Lacks the morpholine group.

Uniqueness

N1-cyclopropyl-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both the morpholine and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-cyclopropyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-19-6-2-3-13(19)14(20-7-9-23-10-8-20)11-17-15(21)16(22)18-12-4-5-12/h2-3,6,12,14H,4-5,7-11H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIOBDIPMDKDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2CC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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